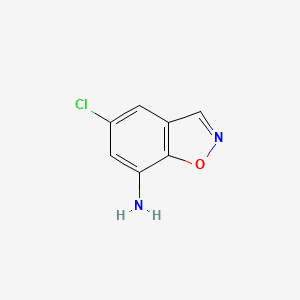

5-Chloro-1,2-benzoxazol-7-amine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

5-chloro-1,2-benzoxazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNWPHPZVDPAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1,2 Benzoxazol 7 Amine and Analogous 1,2 Benzoxazole Structures

Foundational Strategies for 1,2-Benzoxazole Ring System Construction

The core of synthesizing 5-Chloro-1,2-benzoxazol-7-amine lies in the efficient construction of the 1,2-benzoxazole (also known as benzisoxazole) heterocyclic system. This is typically achieved through intramolecular cyclization reactions, where a key bond is formed to close the five-membered ring onto the benzene (B151609) nucleus.

Approaches from Substituted Salicylic Acid Derivatives

An alternative strategy for constructing the 1,2-benzoxazole ring involves derivatives of salicylic acid. For instance, a substituted salicylaldehyde can be a key starting material. The synthesis of 5-chloro-1,2-benzisoxazole has been reported starting from 5-chlorosalicylaldehyde, which underscores the utility of substituted salicylaldehydes in forming the benzoxazole (B165842) core. By analogy, a synthetic route starting with 4-chloro-2-hydroxy-6-nitrobenzoic acid could also be envisioned, potentially involving conversion to an appropriate intermediate that can cyclize to form the desired benzoxazole ring.

Introduction and Functionalization of Halogen and Amino Substituents

The precise placement of the chloro and amino groups on the benzoxazole framework is crucial for the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized benzene ring or by introducing the substituents onto an existing benzoxazole core. The former approach, as outlined above, is generally more regioselective.

Regioselective Chlorination Strategies on the Benzoxazole Framework

Direct chlorination of an unsubstituted 1,2-benzoxazole is often challenging in terms of regioselectivity and can lead to a mixture of products. However, if a directing group is present on the ring, selective chlorination may be possible. For the synthesis of this compound, it is more synthetically efficient to begin with a chlorinated starting material like 4-chlorophenol and build the benzoxazole ring with the desired substitution pattern. This avoids potential issues with the regioselectivity of electrophilic aromatic substitution on the benzoxazole ring system.

Amination Reactions for 1,2-Benzoxazolamines

The introduction of an amino group is most commonly achieved by the reduction of a nitro group, which can be introduced onto the aromatic ring via nitration. In the context of synthesizing this compound, the strategy involves the reduction of the 7-nitro intermediate.

The selective reduction of an aromatic nitro group in the presence of an aryl chloride is a well-established transformation in organic synthesis. Several methods are available to achieve this chemoselectivity:

Catalytic Hydrogenation: While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, it can sometimes lead to dehalogenation of aryl chlorides. commonorganicchemistry.com A more suitable catalyst for this purpose is often Raney Nickel, which is known to be less prone to causing dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of a proton source (like HCl) or iron (Fe) powder in acidic media (like acetic acid or HCl) are classic and effective methods for the reduction of nitroarenes to anilines and are generally compatible with aryl halides. commonorganicchemistry.commasterorganicchemistry.com Zinc (Zn) in acidic conditions can also be employed. commonorganicchemistry.com

The choice of reducing agent can be critical to ensure the integrity of the chloro-substituted benzoxazole ring system.

Advanced Synthetic Techniques and Catalytic Approaches

Modern organic synthesis often employs advanced techniques and catalytic systems to improve efficiency, yield, and selectivity. For the synthesis of substituted benzoxazoles, copper-catalyzed methods have been developed for the C-H amination of the benzoxazole core, often at the C2 position. Microwave-assisted synthesis has also been shown to accelerate these reactions. While these methods are powerful for functionalizing the heterocycle itself, the synthesis of this compound relies more on classical aromatic chemistry to establish the substitution pattern on the benzene ring prior to or during the formation of the heterocyclic core.

Below is a table summarizing the key transformations and potential reagents for the synthesis of this compound.

| Step | Transformation | Starting Material | Product | Potential Reagents |

| 1 | Oximation | 4-chloro-2-hydroxy-6-nitrobenzaldehyde | 4-chloro-2-hydroxy-6-nitrobenzaldehyde oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc) |

| 2 | Intramolecular Cyclization | 4-chloro-2-hydroxy-6-nitrobenzaldehyde oxime | 5-chloro-7-nitro-1,2-benzoxazole | Acetic anhydride, or other dehydrating agents |

| 3 | Nitro Group Reduction | 5-chloro-7-nitro-1,2-benzoxazole | This compound | Raney Nickel/H₂, SnCl₂/HCl, Fe/HCl |

Application of Microwave-Assisted Synthesis in 1,2-Benzoxazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.comresearchgate.net The application of microwave irradiation in the synthesis of benzoxazole derivatives facilitates rapid and efficient molecular transformations. lew.ro This technology utilizes the direct coupling of microwave energy with molecules in the reaction mixture, resulting in uniform and rapid heating. eurekaselect.com

Key advantages of this approach include significantly reduced reaction times—often from hours to minutes—and improved yields. lew.roresearchgate.net For instance, the synthesis of 3-substituted-1,2-benzisoxazoles from 2-hydroxyalkyl/aryl ketoximes was achieved in 30-60 seconds with yields ranging from 85-96% when using a basic ionic liquid under microwave irradiation. researchgate.net

One notable application involves the cyclization of 2-aminophenols with benzaldehydes. Research has demonstrated the synthesis of 5-chloro-2-phenylbenzoxazole from 2-amino-4-chlorophenol and benzaldehyde under microwave irradiation at 120-130°C for just 15 minutes, showcasing the efficiency of this method. mdpi.com The use of deep eutectic solvents (DES) as catalysts in these reactions under solvent-free microwave conditions further enhances the green credentials of the synthesis, allowing the catalyst to be recovered and reused without significant loss of activity. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Starting Materials | Catalyst/Conditions | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-chlorophenol, Benzaldehyde | [CholineCl][oxalic acid], MW, 130°C | 5-Chloro-2-phenylbenzoxazole | 15 min | >94 (conversion) |

| 2-Hydroxyalkyl/aryl ketoximes | [bmim]OH, MW | 3-Substituted-1,2-benzisoxazoles | 30-60 sec | 85-96 |

| 2-Aminophenol, Aromatic aldehydes | PIFA, MW | 2-Substituted benzoxazoles | Not specified | Good to Excellent |

This table is interactive and represents selected data from cited research.

Role of Metal and Nanocatalysts in Benzoxazole Synthesis

The development of advanced catalytic systems is central to modern organic synthesis. Metal and nanocatalysts play a pivotal role in the synthesis of benzoxazoles, offering high efficiency, selectivity, and the ability to be recycled and reused. dntb.gov.uaresearchgate.net Nanocatalysts, in particular, are advantageous due to their high surface-area-to-volume ratio, which enhances reactant interactions and catalytic activity. dntb.gov.uaresearchgate.net

A variety of nanocatalysts have been successfully employed for benzoxazole synthesis. These include:

Magnetic Nanoparticles: Iron(III) oxide (Fe₃O₄) nanoparticles, often coated with a silica shell and functionalized with acid groups (e.g., Fe₃O₄@SiO₂-SO₃H), serve as effective, reusable solid acid catalysts. ajchem-a.com They facilitate the condensation reaction of 2-aminophenol with aromatic aldehydes under solvent-free conditions and can be easily separated from the reaction mixture using an external magnet. ajchem-a.com

Copper-Based Catalysts: Copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org These ligand-free reactions are experimentally simple and the heterogeneous catalyst can be recovered and recycled without loss of activity. organic-chemistry.org Copper(II) ferrite nanoparticles also catalyze the synthesis from N-(2-halophenyl)benzamides. organic-chemistry.org

Palladium Complexes: Dendronized amine polymers supporting palladium (EG–Gn–Pd) have been developed as catalysts for benzoxazole synthesis, highlighting the versatility of metal-catalyzed approaches. rsc.org

These catalysts often enable reactions to proceed under milder conditions, reduce waste by being recyclable, and improve atom economy. dntb.gov.uarsc.org

Table 2: Selected Metal and Nanocatalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Key Advantages |

|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic aldehydes | Magnetically separable, reusable, solvent-free conditions. ajchem-a.com |

| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | Ligand-free, recyclable, simple procedure. organic-chemistry.org |

| Palladium-supported nanocatalyst | 2-Aminophenol, Aldehydes | Reusable for multiple runs, high yield, eco-friendly. rsc.org |

This table is interactive and provides examples of catalysts and their benefits.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental pollution by eliminating the use of volatile organic solvents. rsc.org Several effective solvent-free methods have been developed for the synthesis of benzoxazoles. acs.org

These methodologies often employ heterogeneous catalysts that are easily separable from the product mixture. For example, a Brønsted acidic ionic liquid (BAIL) gel has been used as an efficient and recyclable catalyst for the condensation of 2-aminophenol with aldehydes at 130°C. acs.orgnih.gov This method achieves high yields (85–98%) without the need for any solvent, and the gel catalyst can be recovered and reused for at least five cycles without a significant drop in activity. rsc.orgnih.gov

Another innovative solvent-free approach is the use of grinding (mechanochemistry). The synthesis of benzoxazole derivatives has been achieved in under two minutes at room temperature by grinding 2-aminophenol and aromatic aldehydes with potassium ferrocyanide in a mortar and pestle, with yields ranging from 87-96%. rsc.org Similarly, strontium carbonate (SrCO₃) has been used as a recyclable catalyst for the same transformation via a grindstone method. rsc.org

Table 3: Overview of Solvent-Free Methodologies for Benzoxazole Synthesis

| Method | Catalyst | Conditions | Key Features |

|---|---|---|---|

| Thermal | Brønsted acidic ionic liquid gel | 130°C, 5 hours | Recyclable catalyst, high yields, simple work-up. acs.orgnih.gov |

| Grinding | Potassium ferrocyanide | Room Temperature, <2 min | Rapid reaction, high yields, eco-friendly. rsc.org |

| Grinding | Strontium Carbonate (SrCO₃) | Room Temperature, 20 min | Recyclable catalyst, short reaction time. rsc.org |

This table is interactive and summarizes various solvent-free synthetic approaches.

Derivatization Pathways and N-Substitution Reactions of 1,2-Benzoxazolamines

The amine group at the 7-position of this compound is a key functional handle for further molecular elaboration through derivatization and N-substitution reactions. ajchem-a.com As a primary arylamine, this group can undergo a variety of well-established chemical transformations to generate a library of new compounds with potentially diverse properties. eurekaselect.commdpi.comdntb.gov.uaresearchgate.netacs.org

Common derivatization pathways for primary arylamines include:

N-Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form amides. This transformation is often used to moderate the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. openstax.org

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. This can proceed to form secondary or tertiary amines, or even quaternary ammonium salts.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-C(sp²) bonds, enabling the arylation of the amine group. nih.gov

Diazotization and Sandmeyer Reaction: Treatment of the primary arylamine with nitrous acid (HNO₂) yields a diazonium salt (Ar-N₂⁺). openstax.org This intermediate is highly versatile and can be substituted by a wide range of nucleophiles, including halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), and hydroxyl (OH⁻) groups, in what is known as the Sandmeyer reaction. openstax.orglibretexts.org This pathway allows for the replacement of the amine group with various other functionalities.

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds, such as phenols or other arylamines, to form brightly colored azo compounds (Ar-N=N-Ar'). openstax.org

These derivatization strategies are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of a parent compound and exploring structure-activity relationships. nih.gov

Computational and Theoretical Chemistry Studies on 1,2 Benzoxazole Systems

Molecular Modeling and Geometry Optimization Approaches

Molecular modeling is a cornerstone of computational chemistry, enabling the construction and manipulation of molecular structures in a virtual environment. For 1,2-benzoxazole derivatives, the initial step in any theoretical study is to obtain an accurate three-dimensional structure through geometry optimization. This process seeks to find the minimum energy conformation of the molecule, which corresponds to its most stable arrangement of atoms in the ground state. nih.govresearchgate.net

Several approaches are employed for geometry optimization:

Density Functional Theory (DFT): This is a widely used quantum mechanical method for optimizing the geometry of benzoxazole (B165842) derivatives. nih.gov Functionals such as Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.gov

Composite Methods: Methods like r²SCAN-3c are also utilized for ground-state geometry optimizations of complex benzoxazole-containing systems. acs.org

Molecular Mechanics (MM): For larger systems, molecular mechanics calculations can be used. However, it has been noted that the minimum energy structures obtained by MM for some benzoxazole derivatives may not perfectly match the experimentally determined crystal structures. nih.govresearchgate.net

The result of a geometry optimization is a set of atomic coordinates that represents the equilibrium structure of the molecule. From this optimized geometry, various molecular properties such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data, for instance, from X-ray diffraction. nih.gov For example, in a study of a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, DFT calculations were used to model the molecular structure in the ground state. nih.gov

**4.2. Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and properties of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become an indispensable tool in the study of benzoxazole chemistry, offering a favorable compromise between computational efficiency and accuracy. mdpi.commdpi.comals-journal.com DFT methods are used to investigate a wide range of properties, including structural, geometric, physical, and electronic characteristics of benzoxazole and its derivatives. researchgate.net

Key applications of DFT in this field include:

Predicting Molecular Properties: DFT calculations are employed to predict geometries, stabilization energies, and reactivity descriptors. researchgate.net

Investigating Optical Properties: Theoretical studies use DFT and its time-dependent extension (TD-DFT) to explore the linear and nonlinear optical properties of benzoxazole-based architectures, which are relevant for applications in optoelectronics like OLEDs and solar cells. mdpi.commdpi.com Structural modifications, such as adding electron-donating and -withdrawing groups, can significantly enhance these optical responses. mdpi.com

Studying Intramolecular Proton Transfer: DFT and TD-DFT are used to investigate mechanisms like Excited State Intramolecular Proton Transfer (ESIPT) in benzoxazole and related heterocyclic systems. nih.govmdpi.com These studies analyze how the intramolecular hydrogen bond is strengthened in the excited state, favoring the proton transfer process. nih.gov

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A variety of functionals and basis sets have been applied to the study of benzoxazole systems, as summarized in the table below.

| Functional | Basis Set | Application |

| B3LYP | 6-31+G(d,p) | Studied structural, geometric, physical, electronic properties and reactivity of benzoxazole derivatives. researchgate.net |

| B3LYP | 6-311++G(d,p) | Modeled the molecular structure of a benzoxazole derivative in its ground state. nih.gov |

| B3LYP | 6-31G* | Executed geometry optimization for molecular docking studies. researchgate.net |

| B3LYP, CAM-B3LYP | 6-311++G(d,p) | Investigated linear and nonlinear optical properties of functionalized benzoxazoles. mdpi.commdpi.com |

Semi-empirical molecular orbital methods are simplified versions of Hartree-Fock theory that use empirical parameters derived from experimental data to accelerate calculations. uni-muenchen.descispace.com These methods are computationally less demanding than ab initio or DFT methods, making them suitable for larger molecules. uomustansiriyah.edu.iq They primarily consider only the valence electrons, which are most involved in chemical bonding and reactions. uni-muenchen.dewustl.edu

Several semi-empirical methods have been developed, distinguished by the approximations they use and their parameterization:

CNDO (Complete Neglect of Differential Overlap): This was one of the earliest methods. It treats only valence electrons and uses a minimal basis set. CNDO gives reasonably good predictions for bond lengths and angles. uomustansiriyah.edu.iq

INDO (Intermediate Neglect of Differential Overlap): An improvement upon CNDO. uni-muenchen.de

NDDO (Neglect of Diatomic Differential Overlap): This approximation is less severe than CNDO and INDO, retaining more two-center two-electron integrals, which leads to better accuracy. scispace.comwustl.edu Methods based on the NDDO approximation include MNDO, AM1, and PM3. uni-muenchen.de

AM1 (Austin Model 1): A popular NDDO-based method that offers improved performance over its predecessor, MNDO, particularly for describing hydrogen bonds. uni-muenchen.dempg.de

PM3 (Parametric Model 3): A reparameterization of AM1. Non-bonded interactions are typically less repulsive in PM3 than in AM1. uni-muenchen.deuomustansiriyah.edu.iq

The following table provides a comparison of common semi-empirical methods based on the underlying NDDO approximation.

| Method | Full Name | Number of Parameters Fitted | Key Features |

| MNDO | Modified Neglect of Diatomic Overlap | 5 | An early NDDO-based method developed by Dewar's group. uni-muenchen.dempg.de |

| AM1 | Austin Model 1 | 8 | Improves upon MNDO, particularly in treating hydrogen bonds. uni-muenchen.dempg.de |

| PM3 | Parametric Model number 3 | 13 | A reparameterization of AM1, differing only in the values of the parameters. uni-muenchen.deuomustansiriyah.edu.iq |

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical behavior. A key concept in understanding this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: The highest energy molecular orbital that contains electrons. It often acts as an electron donor, so its energy and shape are crucial for understanding the nucleophilicity of a molecule. youtube.comyoutube.com

LUMO: The lowest energy molecular orbital that is empty of electrons. It can accept electrons, and its characteristics are key to understanding a molecule's electrophilicity. youtube.comyoutube.com

The interaction between the HOMO of one molecule and the LUMO of another is central to describing chemical reactions. wikipedia.orgyoutube.com In the context of 1,2-benzoxazole systems, HOMO and LUMO analysis, typically performed using DFT calculations, is used to evaluate intramolecular charge transfer and predict reactivity. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter. It is the difference in energy between the HOMO and LUMO and provides insights into:

Chemical Reactivity: A small HOMO-LUMO gap generally implies higher reactivity.

Electronic Transitions: The energy gap corresponds to the energy required to promote an electron from the ground state to the first excited state, which is fundamental to a molecule's UV-visible absorption properties. youtube.com

Electrical Characteristics: The HOMO-LUMO gap is crucial for understanding a compound's electrical properties and potential biological activity. researchgate.net

Introducing electron-donating or electron-withdrawing substituents into the benzoxazole structure can tune the energy levels of the HOMO and LUMO, thereby altering the HOMO-LUMO gap and modifying the molecule's properties. rsc.org

Conformational Analysis and Tautomerism Studies

Molecules, particularly those with single bonds, are not static structures but can exist in various spatial arrangements known as conformations. Conformational analysis involves studying these different conformers and their relative energies to determine the most stable forms. Computational methods are invaluable for exploring the potential energy surface of a molecule to identify these stable conformers and the energy barriers between them. acs.org For instance, a theoretical study on a bis(benzoxazole)-based alkene identified four different stable conformers arising from single-bond rotations. acs.org Other studies have investigated the cisoid and trans configurations of substituted benzoxazoles. nih.govresearchgate.net

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. A common example is keto-enol tautomerism. nih.gov Heterocyclic compounds like benzoxazole derivatives can exhibit this behavior. nih.govthieme-connect.com Computational studies can model the different tautomeric forms, calculate their relative stabilities, and investigate the mechanism of their interconversion. mdpi.com The presence and equilibrium of different tautomers can be influenced by factors such as the solvent environment. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzoxazolamines

Reaction Pathways and Proposed Mechanisms

The synthesis of the benzoxazole (B165842) scaffold can be achieved through various pathways, with intramolecular cyclization and rearrangement reactions being among the most significant.

The construction of the benzoxazole ring system is frequently accomplished through the cyclization of ortho-substituted phenols. A predominant method involves the condensation of 2-aminophenols with a variety of carbonyl compounds, including aldehydes, carboxylic acids, and their derivatives. rsc.orgThe mechanism generally proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine or carbonyl carbon, and subsequent dehydration to yield the aromatic benzoxazole ring.

One proposed mechanism for the formation of 2-aminobenzoxazoles, isomers of the title compound's parent class, involves the reaction of an o-aminophenol with a cyanating agent. The reaction is initiated by the activation of the cyanating agent by a Lewis acid, which facilitates a nucleophilic attack from the amino group of the o-aminophenol. Following the elimination of a sulfonamide residue, the hydroxyl group attacks the electron-deficient carbon of the cyano group, leading to the cyclized product. nih.govacs.org Alternative green chemistry approaches utilize catalysts like magnetic nanoparticle-supported Lewis acidic ionic liquids to facilitate the condensation between 2-aminophenols and aldehydes under solvent-free conditions, often accelerated by ultrasound irradiation. nih.govThese methods offer advantages such as high yields, short reaction times, and catalyst reusability. rsc.orgnih.govTable 1: Selected Methods for Benzoxazole Synthesis via Cyclization

| Precursors | Reagents/Catalysts | Conditions | Key Features |

|---|---|---|---|

| 2-Aminophenol, Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | High yields, reusable catalyst. rsc.org |

| 2-Aminophenol, Aldehydes | Fe3O4-supported Lewis acidic ionic liquid | Solvent-free, sonication, 70 °C | Green pathway, rapid reaction (30 min), high yields. rsc.orgox.ac.uk |

| o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF3·Et2O (Lewis acid) | Reflux in 1,4-dioxane | Utilizes a non-hazardous cyanating agent. nih.govacs.org |

| 2-Aminophenol, β-Diketones | Brønsted acid and CuI | - | Tolerates various substituents on the 2-aminophenol ring. organic-chemistry.org |

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr) reaction, has emerged as a powerful tool for synthesizing N-substituted aminobenzoxazoles. nih.govacs.orgThis rearrangement allows for the functionalization of heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new one under relatively mild conditions. acs.org In a typical application for benzoxazole synthesis, a precursor such as benzoxazole-2-thiol is activated. For instance, activation with chloroacetyl chloride in the presence of an amine leads to an S-alkylated intermediate. This intermediate then undergoes the Smiles rearrangement, initiated by the nucleophilic attack of the amine's nitrogen atom onto the C2 carbon of the benzoxazole ring. This attack forms a spirocyclic intermediate. Subsequent rearomatization of the ring system, often accompanied by hydrolysis, yields the final N-substituted 2-aminobenzoxazole product. acs.orgThis metal-free approach is notable for its wide scope of applicable amines, including aromatic, aliphatic, and alicyclic amines, and its short reaction times. nih.govacs.org A proposed mechanism involves these key steps:

Activation and S-Alkylation: The benzoxazole-2-thiol reacts with an activating agent (e.g., chloroacetyl chloride) and an amine.

Intramolecular Nucleophilic Attack: The nitrogen of the amine moiety attacks the C2 position of the benzoxazole ring, forming a spiro intermediate. acs.org3. Ring Opening and Rearomatization: The C-S bond of the original thiol precursor cleaves, and the ring system rearomatizes to form the more stable N-substituted aminobenzoxazole. acs.org This methodology provides an efficient, one-pot process for the amination of benzoxazole scaffolds. acs.orgresearchgate.net

Reactivity of the Chloro Substituent within the Benzoxazole Framework

The chlorine atom at the C5 position of the 5-Chloro-1,2-benzoxazol-7-amine is a site of significant chemical reactivity. Its behavior is influenced by the electron-withdrawing nature of the fused benzoxazole ring system, which can activate the chloro group towards certain reactions.

The chloro substituent on the benzene (B151609) ring of a benzoxazole derivative can undergo nucleophilic aromatic substitution (SNAr). The benzoxazole moiety generally acts as an electron-withdrawing group, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism. This stabilization facilitates the displacement of the chloride ion by a variety of nucleophiles.

While specific studies on this compound are limited, related structures demonstrate this reactivity. For example, the chlorine atom in other chloro-substituted benzoxazole derivatives can be displaced by amines to form new C-N bonds. olemiss.eduThe success of such reactions typically requires electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate anion, a role the fused oxazole (B20620) ring can play. ambeed.comTable 2: Examples of Nucleophilic Substitution on Chloro-Benzoxazole Analogs

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| N-(2-(chloromethyl)benzoxazol-5-yl)acetamide | Aromatic amines | DMF, K2CO3, Room Temp. | N-substituted aminomethyl benzoxazole derivatives. olemiss.edu |

Chemical Transformations Involving the Amino Moiety

The amino group at the C7 position is a versatile functional group that can participate in a wide range of chemical transformations, serving as a nucleophile or a precursor for other functionalities. Common reactions involving aromatic amines can be applied to this compound to generate a library of derivatives.

Key transformations include:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used for protecting the amino group or for introducing new structural motifs. For instance, acylation of aminobenzothiazoles with chloroacetyl chloride is a known transformation. nih.gov* Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amino group can undergo N-alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions, allowing for extensive functionalization of the aromatic ring.

Condensation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can be further modified or used as intermediates in other synthetic steps. olemiss.edu

Cycloaddition and Condensation Reactions of Benzoxazole Derivatives

The benzoxazole ring system can participate in cycloaddition reactions, offering pathways to more complex, fused heterocyclic structures. These reactions often involve the dearomatization of the benzene ring portion of the molecule.

A notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. nih.govIn this reaction, the phosphine catalyst activates the cyclopropenone to form a zwitterionic intermediate. The benzoxazole then acts as a nucleophile, attacking the intermediate in a dearomative fashion. Subsequent cyclization and elimination of the phosphine catalyst yield a complex, fused polycyclic product. nih.govThe reaction mechanism is proposed to proceed through the following stages:

Formation of a zwitterionic intermediate from the phosphine and cyclopropenone.

Nucleophilic attack by the benzoxazole, leading to dearomatization.

Rapid cyclization to form a new five-membered ring.

Elimination of the phosphine catalyst to regenerate it and yield the final product. nih.gov Condensation reactions are fundamental to the synthesis of the benzoxazole core itself. As detailed in section 5.1.1, the reaction of 2-aminophenols with various carbonyl compounds like aldehydes, ketones, or carboxylic acids is a primary route to substituted benzoxazoles. mdpi.comresearchgate.netThese reactions are often catalyzed by acids or metals and may be promoted by microwave irradiation or sonication to improve yields and reduce reaction times. rsc.orgresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-1,2-benzoxazol-7-amine, and how can reaction conditions be optimized?

Answer:

A common approach involves condensation reactions between substituted aromatic amines and electrophilic reagents. For benzoxazole derivatives, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids in excess (e.g., 15 hours under acidic conditions) is effective . Optimization includes adjusting reaction time, temperature, and stoichiometry. Post-synthesis, purification via recrystallization or column chromatography is critical. The compound’s identity can be confirmed by its melting point (181–184°C, CAS 61-80-3) and spectroscopic data (e.g., H-NMR and HRMS) .

Advanced: How can reaction mechanisms for this compound synthesis be elucidated using computational modeling?

Answer:

Mechanistic studies may employ density functional theory (DFT) to analyze transition states and intermediates. For example, Pd-catalyzed coupling reactions (as in quinoxaline derivatives ) can be modeled to identify rate-determining steps. Solvent effects (e.g., CHCl/MeOH mixtures ) and catalyst interactions (e.g., Pd(dba) or BINAP ) should be parameterized. Computational tools like Gaussian or ORCA can simulate reaction pathways, validating experimental kinetics .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- H-NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range and amine protons (if present) at δ 4.0–5.0 ppm .

- HRMS : Confirm molecular ion peaks (e.g., m/z 168.57 for CHClNO ).

- IR : Detect C-Cl (600–800 cm) and benzoxazole C=N (1600–1650 cm) stretches.

Cross-referencing with CAS registry data (e.g., CAS 61-80-3 ) ensures accuracy.

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., tautomeric shifts).

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Reproducibility Checks : Repeat syntheses under controlled conditions to rule out experimental artifacts .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (CAS 61-80-3 may release toxic vapors ).

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents on the benzoxazole core influence the compound’s reactivity in cross-coupling reactions?

Answer:

Electron-withdrawing groups (e.g., Cl at position 5) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Steric effects at position 7 (amine group) may hinder Pd-catalyzed couplings . Systematic studies using Hammett constants or Fukui indices can quantify substituent effects. For example, bulky substituents reduce yields in Buchwald-Hartwig aminations .

Basic: What methods determine the purity and stability of this compound under varying conditions?

Answer:

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>180°C ).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding) of this compound be exploited in crystal engineering?

Answer:

The amine and chloro groups serve as hydrogen-bond donors/acceptors. Co-crystallization with dicarboxylic acids (e.g., succinic acid) can generate supramolecular architectures. X-ray diffraction and Hirshfeld surface analysis reveal packing motifs . Computational tools like Mercury (CCDC) predict crystal structures based on molecular electrostatic potentials .

Basic: How can researchers design experiments to compare the solubility of this compound in polar vs. nonpolar solvents?

Answer:

- Gravimetric Method : Dissolve known masses in solvents (e.g., DMSO, hexane) at 25°C, filter undissolved material, and evaporate to determine solubility .

- UV-Vis Spectroscopy : Measure absorbance at λ to construct calibration curves and calculate saturation concentrations .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Answer:

- Intermediate Trapping : Use quenching agents (e.g., NaHCO) to stabilize reactive intermediates .

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling steps; DavePhos ligands improve efficiency in aryl aminations .

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratios, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.